molecular formula C20H34O4 B162635 leukotriene B3 CAS No. 88099-35-8

leukotriene B3

Cat. No.: B162635
CAS No.: 88099-35-8
M. Wt: 338.5 g/mol
InChI Key: NGTXCORNXNELNU-JSHWEIDYSA-N
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Description

leukotriene B3 is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

LTB3 primarily targets leukotriene receptors, which are predominantly expressed by immune cells such as neutrophils, mast cells, macrophages, and dendritic cells . The high-affinity LTB4 receptor, BLT1, is one of the main targets of LTB3 .

Mode of Action

LTB3 interacts with its targets, particularly the BLT1 receptor, to stimulate various immune responses. Pharmacological studies have shown that BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils . This interaction results in changes in the immune response, contributing to both acute and chronic inflammation .

Biochemical Pathways

The synthesis of LTB3 involves the oxidation of arachidonic acid (AA) by the enzyme arachidonate 5-lipoxygenase . LTB3 is the LTA hydrolase metabolite of LTA3 in the leukotriene biosynthetic pathway . The production of LTB3 is usually accompanied by the production of other inflammatory mediators, such as histamine and prostaglandins .

Result of Action

The primary function of LTB3 is to recruit neutrophils to areas of tissue damage. It also promotes the production of inflammatory cytokines by various immune cells . Ltb3 is five times less potent than ltb4 in eliciting chemotaxis of human neutrophils .

Action Environment

Environmental factors can influence the action, efficacy, and stability of LTB3. For instance, the presence of other inflammatory mediators can enhance the effects of LTB3 . Moreover, the cellular environment, particularly the types of immune cells present, can also affect the action of LTB3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of leukotriene B3 typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by a series of reactions such as hydroxylation, isomerization, and selective reduction. Specific reaction conditions, including temperature, pH, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

leukotriene B3 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

leukotriene B3 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for understanding cellular processes and developing new pharmaceuticals.

    Medicine: Research into its potential therapeutic effects includes anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (5R,6E,8Z,10E,12S,14Z)-5,12-dihydroxyhenicosa-6,8,10,14-tetraenedioic acid
  • (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

Uniqueness

leukotriene B3 is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88099-35-8

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(5S,6E,8E,10Z,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10-,15-11+/t18-,19-/m1/s1

InChI Key

NGTXCORNXNELNU-JSHWEIDYSA-N

Isomeric SMILES

CCCCCCCC[C@H](/C=C\C=C\C=C\[C@H](CCCC(=O)O)O)O

SMILES

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O

Canonical SMILES

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O

Pictograms

Flammable; Irritant

Synonyms

leukotriene B3
leukotriene B3, (S-(R*,R*-(E,E,Z)))-isomer
LTB3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary biological activities of LTB3?

A1: LTB3 exhibits potent pro-inflammatory activities similar to Leukotriene B4 (LTB4). Research indicates LTB3 effectively enhances complement receptors type 1 (CR1) and type 3 (CR3) and triggers lysozyme release from human neutrophils (PMNs). []

Q2: How does LTB3 compare to LTB4 and LTB5 in terms of potency?

A2: LTB3 demonstrates comparable potency to LTB4 in inducing complement receptor enhancement and lysozyme release. Conversely, LTB5 proves to be significantly less potent, exhibiting approximately 100-fold less potency than LTB4 in CR1 and CR3 enhancement and a striking 10,000-fold lower potency in lysozyme release from human PMNs. []

Q3: Does LTB3 demonstrate chemotactic activity?

A3: Yes, LTB3 exhibits chemotactic activity, albeit with lower potency than LTB4. Specifically, it proves to be 5-fold less potent than LTB4 in inducing chemotaxis. []

Q4: What is the molecular formula and weight of LTB3?

A4: LTB3 possesses the molecular formula C20H32O4 and a molecular weight of 336.47 g/mol.

Q5: How is the identity of synthetically produced LTB3 confirmed?

A5: The identity of synthesized LTB3 is rigorously confirmed through Nuclear Magnetic Resonance (NMR) analysis, employing techniques such as proton homonuclear plot for connectivity determination and chemical shift assignments. []

Q6: How does the rigidity of the C-17-C-18 double bond in LTB5 affect its activity compared to LTB3 and LTB4?

A6: The rigidity imposed by the C-17-C-18 double bond in LTB5 significantly diminishes its activity compared to LTB3 and LTB4. This structural constraint is thought to hinder LTB5's interaction with the LTB4 receptor, resulting in its classification as a weak partial agonist. []

Q7: Can modifying the LTB4 molecule lead to potential antagonists for its receptor?

A7: Yes, research suggests that introducing rigidity in the C-17-C-18 region of the LTB4 molecule could be a promising strategy for developing antagonists targeting the LTB4 receptor. This approach exploits the observation that structural rigidity in this region, as seen in LTB5, significantly reduces agonist activity. []

Q8: What is the significance of studying the formation of 5-oxo-20:3 from Mead acid in relation to LTB3?

A8: Research highlights the potential for 5-oxo-6E,8Z,11Z-eicosatrienoic acid (5-oxo-20:3) formation from Mead acid, particularly under conditions of dietary essential fatty acid deficiency. [] This finding is significant because 5-oxo-20:3, along with its 8-trans isomer, exhibits potency comparable to 5-oxo-ETE in activating granulocytes. [] This cross-disciplinary insight links dietary factors, lipid metabolism, and inflammatory responses, potentially opening avenues for future research on LTB3 and related compounds.

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